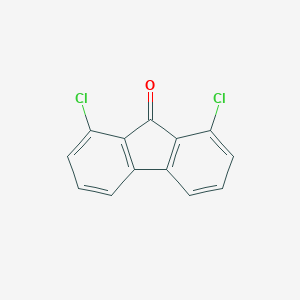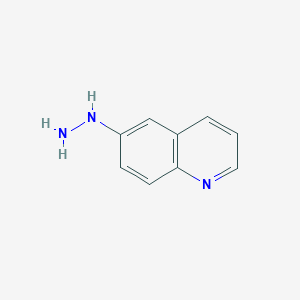
6-肼基喹啉
描述
6-Hydrazinylquinoline is a chemical compound belonging to the class of quinoline derivatives. It has garnered significant interest in medicinal chemistry due to its diverse biological activities. The compound is characterized by the presence of a hydrazine group attached to the quinoline ring, which imparts unique chemical properties and reactivity.
科学研究应用
6-Hydrazinylquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: It is used in the development of dyes, agrochemicals, and other industrial chemicals.
作用机制
Target of Action
The primary target of 6-Hydrazinylquinoline is Mycobacterium tuberculosis enoyl reductase (INHA) . This enzyme plays a crucial role in the synthesis of mycolic acids, essential components of the cell wall of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Mode of Action
6-Hydrazinylquinoline interacts with its target, INHA, by binding to the enzyme and inhibiting its function . This interaction disrupts the synthesis of mycolic acids, thereby weakening the bacterial cell wall and inhibiting the growth and proliferation of the bacteria .
Biochemical Pathways
The inhibition of INHA affects the fatty acid synthesis II (FAS-II) pathway . This pathway is responsible for the elongation of fatty acids, including mycolic acids, in Mycobacterium tuberculosis . By disrupting this pathway, 6-Hydrazinylquinoline hinders the production of mycolic acids, leading to a compromised bacterial cell wall and reduced bacterial viability .
Pharmacokinetics
The pharmacokinetics properties of 6-Hydrazinylquinoline were predicted using QikProp software .
Result of Action
The result of 6-Hydrazinylquinoline’s action is the inhibition of Mycobacterium tuberculosis growth . By disrupting the synthesis of mycolic acids, an essential component of the bacterial cell wall, the compound weakens the bacteria’s defenses, making it more susceptible to the immune response .
生化分析
Biochemical Properties
6-Hydrazinylquinoline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, substituted 6-amino-4-phenyltetrahydroquinoline derivatives, which are related to 6-Hydrazinylquinoline, have been identified as potent antagonists for the G(s)-protein-coupled human follicle-stimulating hormone (FSH) receptor.
Cellular Effects
The effects of 6-Hydrazinylquinoline on various types of cells and cellular processes are complex and multifaceted. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The mechanism of action of 6-Hydrazinylquinoline at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The exact molecular mechanism is dependent on the chemical modifications of the 6-Hydrazinylquinoline derivatives and the biological target.
Dosage Effects in Animal Models
The effects of 6-Hydrazinylquinoline vary with different dosages in animal models
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydrazinylquinoline typically involves the reaction of quinoline derivatives with hydrazine hydrate. One common method includes the cyclization of 2-(6-methylpyridin-2-yl)-1-(quinolin-6-yl)ethanone with hydrazine hydrate in the presence of dimethylacetamide . Another approach involves the reaction of 2-hydrazinylquinoline with ethoxyethylidene, dithioacetal, and arylidene derivatives .
Industrial Production Methods: Industrial production of 6-Hydrazinylquinoline may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions: 6-Hydrazinylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the hydrazine group, leading to the formation of amine derivatives.
Substitution: The hydrazine group can participate in substitution reactions, forming hydrazones and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like aldehydes and ketones are commonly used in substitution reactions.
Major Products:
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Amine derivatives of quinoline.
Substitution: Hydrazones and other substituted quinoline derivatives.
相似化合物的比较
6-Hydrazinylquinoline can be compared with other quinoline derivatives:
Similar Compounds: Examples include 2-Hydrazinylquinoline, 7-Chloro-4-hydrazinylquinoline, and quinoline-azetidinones.
Uniqueness: 6-Hydrazinylquinoline is unique due to its specific hydrazine substitution, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new therapeutic agents and industrial applications.
属性
IUPAC Name |
quinolin-6-ylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-12-8-3-4-9-7(6-8)2-1-5-11-9/h1-6,12H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEZMGKIRJUQCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)NN)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70491007 | |
| Record name | 6-Hydrazinylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70491007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16023-69-1 | |
| Record name | 6-Hydrazinylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70491007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-Propanediamine, N,N'-dimethyl-N-[3-(methylamino)propyl]-](/img/structure/B94046.png)
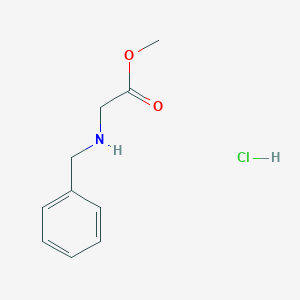
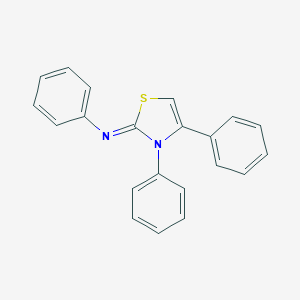
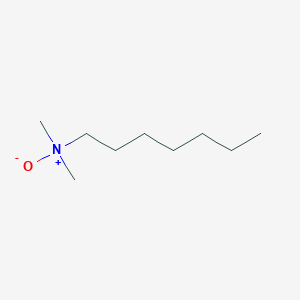

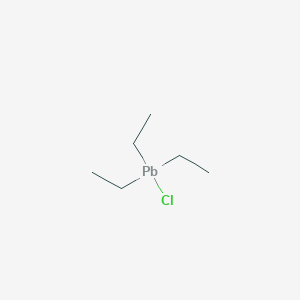

![[1-acetyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate](/img/structure/B94058.png)

![6-Bromo-8-nitrotetrazolo[1,5-a]pyridine](/img/structure/B94060.png)

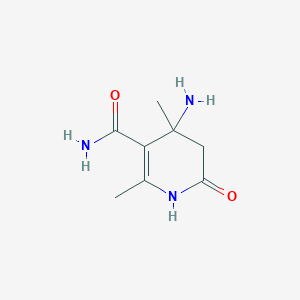
![1-[(Ammoniooxy)methyl]-3-(trifluoromethyl)benzene chloride](/img/structure/B94064.png)
